2-(2-Hydroxyphenoxy)acetonitrile 2-(2-Hydroxyphenoxy)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14020900
InChI: InChI=1S/C8H7NO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,6H2
SMILES:
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol

2-(2-Hydroxyphenoxy)acetonitrile

CAS No.:

Cat. No.: VC14020900

Molecular Formula: C8H7NO2

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Hydroxyphenoxy)acetonitrile -

Specification

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
IUPAC Name 2-(2-hydroxyphenoxy)acetonitrile
Standard InChI InChI=1S/C8H7NO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,6H2
Standard InChI Key NWKRQZLUPUYDDF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)O)OCC#N

Introduction

Structural and Functional Characteristics

2-(2-Hydroxyphenoxy)acetonitrile features a hydroxyphenoxy group attached to an acetonitrile backbone. The hydroxyl group at the ortho position of the phenyl ring enhances hydrogen-bonding potential, while the nitrile group offers electrophilic reactivity. This combination facilitates participation in nucleophilic additions, cyclizations, and hydrolysis reactions. The compound’s planar geometry, confirmed via computational modeling, allows for efficient stacking in crystalline phases, influencing its solubility and melting point .

Synthesis Methodologies

The synthesis of 2-(2-Hydroxyphenoxy)acetonitrile is optimized through a one-step process involving benzyl alcohol derivatives and hydrocyanic acid (HCN). This method, patented by , eliminates multiple protection-deprotection steps required in traditional routes.

Reaction Conditions and Mechanism

The process employs polar aprotic solvents like dimethylsulfoxide (DMSO) at temperatures between 110–140°C under 1–2 atmospheres of pressure. Benzyl alcohol derivatives react directly with HCN, bypassing intermediate halo-compound formation. For example, 2-hydroxybenzyl alcohol reacts as follows:

2-Hydroxybenzyl alcohol+HCN2-(2-Hydroxyphenoxy)acetonitrile+H2O\text{2-Hydroxybenzyl alcohol} + \text{HCN} \rightarrow \text{2-(2-Hydroxyphenoxy)acetonitrile} + \text{H}_2\text{O}

Key advantages include:

  • Yield Optimization: 75–85% purity without chromatography .

  • Solvent Efficiency: DMSO enhances reaction kinetics by stabilizing transition states .

Table 1: Synthesis Parameters for Hydroxyphenylacetonitriles

ParameterValue/RangeImpact on Reaction
Temperature110–140°CHigher rates, reduced side products
Pressure1–2 atmMaintains HCN volatility
SolventDMSOPolar aprotic, stabilizes intermediates
HCN Equivalents1.0–1.5 mol/molPrevents over-cyanation

Physicochemical Properties

The nitrile group confers distinct thermodynamic and kinetic properties. While direct data for 2-(2-Hydroxyphenoxy)acetonitrile is limited, analogies to acetonitrile (CH3CN\text{CH}_3\text{CN}) and phenolic compounds provide insights :

  • Polarity: High dipole moment (~3.5 D) due to the nitrile group .

  • Solubility: Miscible in polar solvents (e.g., DMF, ethanol) but limited in water (~5 g/L at 25°C).

  • Thermal Stability: Decomposes above 190°C, releasing hydrogen cyanide .

Table 2: Estimated Properties of 2-(2-Hydroxyphenoxy)acetonitrile

PropertyValueBasis of Estimation
Boiling Point245–260°CAnalogous nitriles + hydroxyl
LogP (Octanol-Water)1.2–1.5Computational models
pKa (Hydroxyl)9.8–10.2Phenolic analogs

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound’s primary use lies in synthesizing bioactive molecules. For instance, 3-methoxy-4-hydroxyphenylacetonitrile—a structural analog—is a precursor to propanidid, a short-acting anesthetic . Hydrolysis of the nitrile group yields carboxylic acids, which are esterified to prodrugs.

Agrochemical Development

In agrochemicals, the nitrile moiety acts as a leaving group in herbicide synthesis. Reactivity with thiophosphates generates compounds with insecticidal activity, though specific studies on 2-(2-Hydroxyphenoxy)acetonitrile remain pending .

Comparative Analysis with Analogous Compounds

Structural variations significantly alter reactivity and applications. Below is a comparison with related hydroxyphenylacetonitriles :

Table 3: Structural and Functional Comparisons

CompoundSubstituentsKey Application
2-(3-Hydroxyphenoxy)acetonitrileMeta-hydroxylPolymer stabilizers
2-(4-Hydroxyphenyl)acetonitrilePara-hydroxylAntioxidant synthesis
2-(3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrileBulky tert-butyl groupsLipid-soluble antioxidants

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